molecular formula C10H10N4 B8464425 4-(4-cyclopropyl-4H-[1,2,4]triazol-3-yl)-pyridine

4-(4-cyclopropyl-4H-[1,2,4]triazol-3-yl)-pyridine

Cat. No. B8464425
M. Wt: 186.21 g/mol
InChI Key: GZWXLSVJILGXCF-UHFFFAOYSA-N
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Patent
US07585881B2

Procedure details

4-cyclopropyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione (11.11 g, 51 mmol) was slowly added to wet Raney nickel (90 g ) in EtOH (200 mL) in portions. The reaction mixture was heated at 60° C. for 3.5 h and then filtered through celite. The filtrate was concentrated to give the title compound (6.85 g, 72.3%). 1H-NMR: 8.76 (d, 2H), 8.71 (s, 1H), 7.95 (d, 2H), 3.75(m, 1H), 1.08 (m, 2H) and 0.94 (m, 2H).
Quantity
11.11 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
catalyst
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
72.3%

Identifiers

REACTION_CXSMILES
[CH:1]1([N:4]2[C:8]([C:9]3[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=3)=[N:7][NH:6][C:5]2=S)[CH2:3][CH2:2]1>[Ni].CCO>[CH:1]1([N:4]2[CH:5]=[N:6][N:7]=[C:8]2[C:9]2[CH:10]=[CH:11][N:12]=[CH:13][CH:14]=2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
11.11 g
Type
reactant
Smiles
C1(CC1)N1C(NN=C1C1=CC=NC=C1)=S
Name
Quantity
90 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
200 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)N1C(=NN=C1)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.85 g
YIELD: PERCENTYIELD 72.3%
YIELD: CALCULATEDPERCENTYIELD 72.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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